molecular formula C9H13NO2 B14318013 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one CAS No. 111452-78-9

1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B14318013
CAS No.: 111452-78-9
M. Wt: 167.20 g/mol
InChI Key: CYJQPEJYDZJTGY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with hydroxyethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyethyl group is introduced at the nitrogen atom of the pyridine ring.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as potassium hydroxide can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-carboxyethyl)-4,6-dimethylpyridin-2(1H)-one.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3,5-dimethylpyridin-2(1H)-one
  • 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-3(1H)-one
  • 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-thione

Uniqueness: 1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyethyl group enhances its solubility in water, while the dimethyl groups increase its stability and resistance to degradation.

Properties

CAS No.

111452-78-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4,6-dimethylpyridin-2-one

InChI

InChI=1S/C9H13NO2/c1-7-5-8(2)10(3-4-11)9(12)6-7/h5-6,11H,3-4H2,1-2H3

InChI Key

CYJQPEJYDZJTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)CCO

Origin of Product

United States

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